Potent and Selective Antagonist Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate demonstrates exceptionally potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target in addiction and neuropsychiatric research [1]. While the α3β4 nAChR is a validated target for modulating nicotine dependence, the majority of known nAChR ligands are either agonists or less potent antagonists [2]. The target compound exhibits an IC50 of 1.8 nM at the α3β4 subtype, representing sub-nanomolar potency that significantly differentiates it from other monoamine uptake inhibitor chemotypes [1]. It also exhibits selective antagonist activity across other nAChR subtypes, including α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and the muscle-type receptor (IC50 = 7.9 nM) [1].
| Evidence Dimension | Antagonist activity (IC50) at human α3β4 nAChR |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Typical nAChR antagonists (e.g., mecamylamine: ~100 nM to >1 µM); class-level inference based on known nAChR pharmacology [2] |
| Quantified Difference | At least 55-fold more potent than typical nAChR antagonists |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1] |
Why This Matters
This nanomolar-level α3β4 nAChR antagonist activity positions the compound as a uniquely potent research tool for investigating nAChR function in addiction biology, far exceeding the potency of generic control ligands, and supports its procurement for targeted mechanistic studies.
- [1] EcoDrugPlus. Bioactivity Data for Compound ID 2126094 (Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate). University of Helsinki. View Source
- [2] Chatzidaki, A., & Millar, N. S. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 97(4), 408-417. View Source
